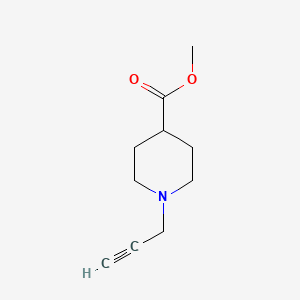

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Description

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a piperidine derivative characterized by a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom of the piperidine ring and a methyl ester at the 4-position. The compound’s molecular formula is C10H13NO2, with a molecular weight of 179.22 g/mol (calculated). Its structure combines the rigidity of the piperidine scaffold with the reactivity of the alkyne group, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name |

methyl 1-prop-2-ynylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBHXSNCRGTQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate can be synthesized through the N-alkylation of methyl piperidine-4-carboxylate with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst in a solvent like toluene . The reaction conditions involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and alkyne groups.

Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.

Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted piperidine derivatives.

Oxidation Reactions: Products include carbonyl compounds or carboxylic acids.

Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the development of pharmaceuticals.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate with structurally related piperidine derivatives:

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- Propargyl Group (Target Compound): The alkyne moiety in this compound enables participation in click chemistry (e.g., azide-alkyne cycloaddition), a valuable tool for bioconjugation or drug discovery . This contrasts with carfentanil’s phenethyl and propanoylamino groups, which are critical for opioid receptor binding .

- Aromatic vs. The target compound’s propargyl group likely reduces lipophilicity compared to these analogs.

- Ester Variations : Replacing the methyl ester (target compound) with ethyl (e.g., ) or ethoxy-oxoethyl () groups alters solubility and metabolic stability. For instance, the ethoxy-oxoethyl group in increases polarity (logP = 0.67), enhancing aqueous solubility.

Pharmacological Profiles

- Carfentanil : A synthetic opioid with ~10,000× higher potency than morphine, used in veterinary medicine but illicitly misused as a recreational drug . Its structure-activity relationship (SAR) highlights the necessity of bulky aromatic groups for μ-opioid receptor affinity.

- Sphingosine-1-Phosphate (S1P) Receptor Agonists : Piperidine carboxylates with triazole-linked aryl groups (e.g., ) demonstrate agonist activity for S1P receptors, a target in multiple sclerosis therapy. The target compound lacks such extended substituents, limiting direct comparison.

- Antibacterial/Tumor Applications : Ethyl 4-hydroxy-2,6-diphenyl derivatives (e.g., ) show antitumor and antibacterial effects, likely due to planar aromatic systems enabling DNA intercalation or enzyme inhibition.

Biological Activity

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

This compound is characterized by its piperidine ring structure, which is substituted with a prop-2-yn-1-yl group and a carboxylate moiety. This unique structure allows for various chemical reactions, including nucleophilic substitutions and oxidation processes, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with enzymes or receptors. This interaction modulates their activity, which is essential for its pharmacological effects .

Enzyme Inhibition

Methyl 1-(prop-2-yn-1-yl)piperidine derivatives have been studied for their inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs), which are implicated in neurological disorders. For instance, selective inhibitors of MAO-B derived from similar piperidine structures show promising results in reducing oxidative stress associated with neurodegenerative diseases .

Table 1: Inhibition Potency of Piperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Methyl 1-(prop-2-yn-1-yl)piperidine | hMAO-B | 4.3 | High |

| Methyl 4-(prop-2-yn-1-yl)piperidine | hBChE | 8.5 | Moderate |

| Other Piperidine Derivatives | Various | Varies | Varies |

Case Studies

Several studies have highlighted the biological significance of methyl 1-(prop-2-yn-1-yl)piperidine derivatives:

- Dual Inhibitors Development : Research has focused on synthesizing dual inhibitors targeting both MAO-B and butyrylcholinesterase (BChE). These compounds exhibited balanced inhibition profiles, making them suitable candidates for further optimization in treating cognitive disorders .

- Pharmacological Applications : The compound has been evaluated in various models for its potential neuroprotective effects. For example, studies demonstrated that derivatives could significantly reduce neuronal cell death in models of oxidative stress .

- Synthesis and Characterization : The synthesis of methyl 1-(prop-2-yn-1-yl)piperidine derivatives has been optimized using various reagents and conditions to enhance yield and purity, facilitating more extensive biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.